molecular formula C25H19ClN2O4 B2863508 METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE CAS No. 380476-15-3

METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE

Cat. No.: B2863508
CAS No.: 380476-15-3
M. Wt: 446.89
InChI Key: RRJLUQINJXQXDV-UHFFFAOYSA-N
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Description

Methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a cyanoprop-2-enoyl group, and a chlorophenylmethoxy group

Properties

IUPAC Name

methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4/c1-31-25(30)21-10-3-5-12-23(21)28-24(29)19(15-27)13-17-7-6-9-20(14-17)32-16-18-8-2-4-11-22(18)26/h2-14H,16H2,1H3,(H,28,29)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJLUQINJXQXDV-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Intermediate Synthesis

The preparation hinges on two critical intermediates: 2-amino-3-chlorobenzoic methyl ester and 3-[(2-chlorobenzyl)oxy]phenylacetonitrile .

Synthesis of 2-Amino-3-Chlorobenzoic Methyl Ester

A patented method () details the esterification of 2-amino-3-chloro-benzoic acid using methyl sulfate in the presence of mineral alkali (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF). Key steps include:

  • Dissolving 2-amino-3-chloro-benzoic acid in DMF (1:5 wt/vol ratio).
  • Adding potassium carbonate (0.5–1.0 molar equivalents) at 15–25°C.
  • Cooling to 5–10°C, followed by dropwise addition of methyl sulfate (1.0–2.0 equivalents).
  • Stirring at room temperature for 4–8 hours.
  • Quenching with water (10–15 vol) to precipitate the product, yielding 95% purity (HPLC) and 95% yield.

Table 1: Optimization of 2-Amino-3-Chlorobenzoic Methyl Ester Synthesis

Parameter Optimal Condition Yield (%) Purity (%)
Solvent DMF 95 97
Methylating Agent Methyl sulfate 95 97
Temperature 5–10°C (addition) 91 96
Quenching Agent Water 95 97
Synthesis of 3-[(2-Chlorobenzyl)Oxy]Phenylacetonitrile

This intermediate is prepared via nucleophilic aromatic substitution:

  • Reacting 3-hydroxyphenylacetonitrile with 2-chlorobenzyl bromide in acetone.
  • Using potassium carbonate (2.5 equivalents) as a base at 60°C for 12 hours.
  • Isolation via solvent evaporation and recrystallization from ethanol yields 85–90% purity.

Final Compound Coupling

The target molecule is assembled through a condensation reaction between the intermediates:

  • Activation of the Cyano Propenoyl Group :
    • 3-[(2-Chlorobenzyl)oxy]phenylacetonitrile is treated with ethyl chlorooxalate in dichloromethane (DCM) at 0°C, forming the α-cyano-β-keto ester.
  • Coupling with 2-Amino-3-Chlorobenzoic Methyl Ester :
    • The α-cyano-β-keto ester reacts with 2-amino-3-chlorobenzoic methyl ester in DCM, catalyzed by triethylamine (1.2 equivalents).
    • Stirring at 25°C for 24 hours ensures complete E-configuration selectivity.
    • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity.

Critical Factors for Stereochemical Control :

  • Temperature : Reactions below 30°C favor the E-isomer.
  • Base Selection : Triethylamine minimizes racemization compared to stronger bases.

Industrial-Scale Production Methods

Scalable processes prioritize cost efficiency and reproducibility:

Continuous Flow Synthesis

  • Esterification Step : Tubular reactors enable rapid mixing of 2-amino-3-chloro-benzoic acid and methyl sulfate in DMF, reducing reaction time to 2 hours.
  • Coupling Step : Microreactors with immobilized triethylamine catalysts achieve 90% conversion in 1 hour, minimizing byproducts.

Process Intensification

  • Solvent Recycling : DMF is recovered via distillation (95% efficiency).
  • Automated Crystallization : Controlled cooling rates (1°C/min) enhance product yield (93%) and particle uniformity.

Reaction Optimization and Yield Enhancement

Byproduct Mitigation

  • Impurity Profile :
    • Hydrolysis of the cyano group (<5%) occurs at pH > 8.
    • Over-methylation (<2%) is suppressed by limiting methyl sulfate to 1.1 equivalents.
  • Additives :
    • Molecular sieves (4Å) reduce water content, preventing hydrolysis during coupling.

Catalytic Innovations

  • Phase-Transfer Catalysis :
    • Tetrabutylammonium bromide (TBAB) increases coupling reaction rate by 40% in biphasic systems (water/DCM).

Analytical and Purification Techniques

Quality Control

  • HPLC Analysis :
    • Column: C18 (4.6 × 250 mm, 5 µm).
    • Mobile Phase: Acetonitrile/water (70:30), 1.0 mL/min.
    • Retention Time: 8.2 minutes.
  • NMR Validation :
    • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 11H, aromatic), 5.32 (s, 2H, OCH₂), 3.91 (s, 3H, COOCH₃).

Table 2: Analytical Methods for Final Compound

Technique Parameters Key Observations
HPLC C18, 70:30 CH₃CN/H₂O Purity >98%
¹H NMR 400 MHz, CDCl₃ E-configuration confirmed
FT-IR KBr pellet ν(C≡N) = 2240 cm⁻¹

Challenges and Mitigation Strategies

Moisture Sensitivity

  • Issue : Methyl sulfate hydrolyzes rapidly in aqueous environments.
  • Solution : Conduct reactions under nitrogen atmosphere with anhydrous solvents.

Exothermic Reactions

  • Issue : Methylation step releases significant heat.
  • Solution : Gradual reagent addition and jacketed reactors maintain temperature ≤10°C.

Stereochemical Drift

  • Issue : Prolonged stirring (>24 hours) promotes Z-isomer formation.
  • Solution : Monitor reaction progress via TLC and terminate at 85% conversion.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanoprop-2-enoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced compounds with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Based on the search results, here's what is known about the compound Methyl 2-[((E)-3-{3-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate :

Basic Information:

  • Molecular Formula: C25H19ClN2O4C_{25}H_{19}ClN_2O_4
  • Molecular Weight: 446.9 g/mol
  • Synonyms: methyl 2-{[(2E)-3-{3-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate
  • CAS Number: 380476-15-3

Synthesis:
The synthesis of Methyl 2-[((E)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

  • Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorobenzene derivative with appropriate reagents to introduce the chlorophenyl group.
  • Methoxyphenyl coupling: The chlorophenyl intermediate is then coupled with a methoxyphenyl derivative using a suitable coupling agent.
  • Cyanopropenoyl addition: The resulting compound undergoes a reaction with a cyanopropenoyl reagent to introduce the cyanopropenoyl group.
  • Esterification: Finally, the compound is esterified with benzoic acid or its derivatives to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Potential Chemical Reactions:

Methyl 2-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
  • Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
  • Hydrolysis: Hydrolysis reactions can break down the ester linkage, leading to the formation of the corresponding carboxylic acid and alcohol.

Mechanism of Action:

The mechanism of action of Methyl 2-[((E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl and methoxyphenyl groups may enhance its binding affinity and specificity. The cyanopropenoyl group may play a role in its reactivity and interaction with biological molecules.

Possible Applications:

One patent discusses a related compound, namely 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine), as a thrombopoietin (TPO) mimetic useful as an agonist of the TPO receptor, particularly in enhancing platelet production and particularly in the treatment of thrombocytopenia .

Mechanism of Action

The mechanism of action of METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[[(E)-3-[3-(phenylmethoxy)phenyl]-2-cyanoprop-2-enoyl]amino]benzoate: Similar structure but lacks the chlorine atom.

    Methyl 2-[[(E)-3-[3-(methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate: Similar structure but with a methoxy group instead of the chlorophenyl group.

Uniqueness

Methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate is unique due to the presence of the chlorophenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other similar compounds.

Biological Activity

Methyl 2-[((E)-3-{3-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate, often referred to as Methyl 2-Cyano-2-Propenoyl Compound, is a synthetic organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound has a complex structure characterized by multiple functional groups, including a cyano group, an amino group, and a benzoate moiety. Its molecular formula is C25H19ClN2O4C_{25}H_{19}ClN_{2}O_{4}, with a molecular weight of approximately 446.89 g/mol . The synthesis typically involves several steps:

  • Formation of Chlorophenyl Intermediate : Reaction of chlorobenzene derivatives with suitable reagents.
  • Methoxyphenyl Coupling : Coupling with methoxyphenyl derivatives.
  • Cyanopropenoyl Addition : Introduction of the cyanopropenoyl group.
  • Esterification : Final esterification with benzoic acid derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to bind to enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and methoxyphenyl groups enhances its binding affinity, while the cyanopropenoyl moiety may influence its reactivity .

Anticancer Properties

Recent studies have indicated that Methyl 2-Cyano-2-Propenoyl Compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
PC-3 (Prostate Cancer)15.0G2/M phase arrest

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a range of pathogens. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of Methyl 2-Cyano-2-Propenoyl Compound on human cancer cell lines. Results indicated a dose-dependent response with significant inhibition of cell growth observed at concentrations above 10 µM .
  • Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents highlighted the compound's efficacy against multidrug-resistant strains of bacteria, suggesting potential for development as a novel antimicrobial agent .
  • Mechanistic Insights : A detailed mechanistic study published in Bioorganic & Medicinal Chemistry Letters explored the interaction between this compound and its molecular targets, providing insights into how structural modifications could enhance its biological activity .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound in academic research?

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the (E)-configuration of the propenoyl group (δ 7.2–7.8 ppm for vinyl protons) and IR spectroscopy to verify the cyano (C≡N) stretch (~2220 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ = 451.12 m/z). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2-chlorobenzyloxy substituent in cross-coupling reactions?

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial IC50 values (e.g., 8 µM vs. 22 µM) may stem from assay conditions (e.g., bacterial strain variability, solvent DMSO concentration). Standardize testing using CLSI guidelines:

Use Mueller-Hinton broth for bacterial cultures.

Limit DMSO to <1% (v/v) to avoid cytotoxicity artifacts.

Validate results with positive controls (e.g., ciprofloxacin) and triplicate runs .

Q. What strategies are effective for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Follow OECD Test Guideline 308:
  • Hydrolysis : Incubate at pH 4, 7, and 9 (25°C) for 30 days; analyze degradation products via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) in quartz reactors; quantify half-life (t½) using first-order kinetics.
  • Bioaccumulation : Use logP calculations (Predicted logP = 3.8) and zebrafish embryo assays to assess toxicity thresholds .

Methodological Design for Interdisciplinary Studies

Q. How to integrate computational modeling with experimental data for structure-activity relationship (SAR) studies?

  • Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding affinities to target proteins (e.g., CYP450 enzymes). Validate with in vitro enzyme inhibition assays (IC50 correlation R² > 0.85). Use QSAR models (e.g., Random Forest) to prioritize derivatives for synthesis .

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